molecular formula C20H23NO4S2 B2776680 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1704522-27-9

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2776680
CAS RN: 1704522-27-9
M. Wt: 405.53
InChI Key: FKOFCPQJDSESAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H23NO4S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Azetidinones, particularly those derived from sulfonamide rings, represent a significant class of compounds due to their biological and pharmacological potencies. The synthesis of substituted azetidinones has attracted interest for their potential in various applications, including as intermediates for further chemical transformations. For example, Jagannadham et al. (2019) discussed the design and synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the methodological advancements and the importance of these compounds in medicinal chemistry Jagannadham et al., 2019.

Biological Activities

Compounds with azetidinone scaffolds have shown a range of biological activities. For instance, the synthesis and antiestrogenic activity of certain azetidinone derivatives have been explored, demonstrating potent activity in both oral and subcutaneous administration models Jones et al., 1979. Furthermore, chemicoenzymatic approaches have been utilized to synthesize monobactam analogues with azetidinone structures, revealing strong activity against a variety of gram-negative bacteria except Pseudomonas aeruginosa Yamashita Haruo et al., 1988.

Antimicrobial Activities

Sulfazecin and its derivatives, which share structural similarities with the query compound, have been synthesized and evaluated for their antimicrobial activities. The chemical modification of sulfazecin to create 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives demonstrated potent activities against gram-negative bacteria, with certain stereochemical configurations being more effective, especially against resistant strains Kishimoto et al., 1984.

properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-25-15-6-8-16(9-7-15)27(23,24)17-13-21(14-17)19(22)20(10-2-3-11-20)18-5-4-12-26-18/h4-9,12,17H,2-3,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOFCPQJDSESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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